molecular formula C11H14FN B2643052 2-(3-Fluorophenyl)-3-methylpyrrolidine CAS No. 525538-70-9

2-(3-Fluorophenyl)-3-methylpyrrolidine

Cat. No.: B2643052
CAS No.: 525538-70-9
M. Wt: 179.238
InChI Key: IQQBNOLXXCPPQW-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-3-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications

Preparation Methods

The synthesis of 2-(3-Fluorophenyl)-3-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with methylamine to form an imine intermediate, which is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-(3-Fluorophenyl)-3-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

2-(3-Fluorophenyl)-3-methylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Fluorophenyl)-3-methylpyrrolidine can be compared with other similar compounds such as:

    2-(4-Fluorophenyl)-3-methylpyrrolidine: Similar structure but with the fluorine atom at the para position.

    2-(3-Chlorophenyl)-3-methylpyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Methylphenyl)-3-methylpyrrolidine: Similar structure but with a methyl group instead of fluorine.

Properties

IUPAC Name

2-(3-fluorophenyl)-3-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8-5-6-13-11(8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQBNOLXXCPPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525538-70-9
Record name 2-(3-fluorophenyl)-3-methylpyrrolidine
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